2-Methylproline hydrochloride
Description
Overview of 2-Methylproline Hydrochloride as a Proline Derivative
As a proline analogue, 2-methylproline, also known as α-methylproline, shares the characteristic five-membered pyrrolidine (B122466) ring that defines proline. sigmaaldrich.com However, the substitution of a hydrogen atom with a methyl group at the α-carbon introduces significant steric hindrance. chemblink.comcymitquimica.com This steric bulk restricts the conformational flexibility of the pyrrolidine ring and influences the rotational barrier around the peptide bond when incorporated into a peptide chain. chemblink.comsigmaaldrich.com
The presence of the α-methyl group makes 2-methylproline a conformationally constrained amino acid. sigmaaldrich.com When it replaces proline in a peptide sequence, it can significantly affect the peptide's secondary structure, such as stabilizing β-turn conformations. orgsyn.orgresearchgate.net This property is particularly valuable for designing peptides with enhanced stability against enzymatic degradation by proteases and for investigating the relationship between peptide conformation and biological activity. chemblink.comorgsyn.org
Table 1: Physicochemical Properties of 2-Methylproline
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless crystal or white powder |
| Solubility | Soluble in water and some organic solvents. The hydrochloride salt is highly soluble in water. |
| Melting Point | ~310°C (decomposes) |
Significance of Stereochemistry in this compound Research
The α-carbon of 2-methylproline is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-Methylproline and (R)-2-Methylproline. This stereochemistry is a critical factor in its research applications, as the biological activity and chemical behavior of each enantiomer can differ significantly. cymitquimica.com
The specific spatial arrangement of the methyl group in the (R) and (S) forms dictates how the molecule interacts with other chiral molecules, such as enzymes and protein receptors. cymitquimica.com For instance, the incorporation of (S)-α-methylproline into the peptide hormone bradykinin (B550075) has been shown to stabilize reverse-turn conformations. chemsrc.com In contrast, (R)-2-Methylproline is a derivative of D-proline and is used in the synthesis of different chiral compounds. chemicalbook.com
The stereoselective synthesis of either the (R) or (S) enantiomer is a key focus in organic chemistry, enabling researchers to access optically pure compounds for specific applications. orgsyn.orgnih.gov Methods have been developed to synthesize each enantiomer with high purity, often starting from the corresponding enantiomer of proline. orgsyn.org The ability to separate and study these enantiomers is crucial for developing chiral drugs and catalysts where specific stereochemistry is essential for efficacy. researchgate.net
Table 2: Enantiomers of 2-Methylproline
| Enantiomer | Common Abbreviation | CAS Number (for free amino acid) | Key Starting Material for Synthesis |
|---|---|---|---|
| (S)-2-Methylproline | α-Me-L-Pro | 42856-71-3 | (S)-Proline (L-Proline) orgsyn.org |
| (R)-2-Methylproline | α-Me-D-Pro | 63399-77-9 chemicalbook.com | (R)-Proline (D-Proline) orgsyn.org |
Historical Context of 2-Methylproline Analogue Development
The development of proline analogues like 2-methylproline emerged from the broader scientific interest in modifying natural amino acids to create peptides with novel properties. chemblink.comnih.gov The synthesis of 2-methylproline was first reported in the mid-20th century, driven by research in peptide chemistry and drug design. chemblink.com Scientists sought to understand how proline's unique conformational constraints influence peptide and protein structure and function. chemblink.comsigmaaldrich.com
Early research focused on synthesizing these modified amino acids and exploring their effects when incorporated into peptide chains. acs.org The goal was to create peptidomimetics—compounds that mimic the structure and function of peptides but with improved characteristics like enhanced stability and specific conformational preferences. chemblink.com The introduction of an α-methyl group was a key strategy to create more rigid structures. orgsyn.org Over time, the synthesis methods have been refined to improve yield and stereoselectivity, making these valuable building blocks more accessible for research. google.comnih.gov This has led to their use in a wide range of applications, from studying protein folding to developing new therapeutic agents. sigmaaldrich.comnih.govgoogle.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16277-06-8, 1423025-85-7 | |
| Record name | 2-Methylproline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylproline Hydrochloride
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylproline hydrochloride, a valuable chiral non-proteinogenic amino acid derivative, can be achieved through various synthetic pathways. A common industrial approach begins with 5-hydroxy-2-pentanone. google.com This starting material undergoes a condensation reaction with a cyaniding reagent, followed by hydrolysis to yield 2-amino-5-hydroxy-2-methyl pentanoic acid. google.com This intermediate is then resolved to isolate the desired optically active form. Subsequent steps involve the protection of the amino group, chlorination, and finally, cyclization to form the 2-methylproline ring, which is then converted to its hydrochloride salt. google.com
The formation of the hydrochloride salt is a critical step, often achieved by reacting the synthesized 2-methylproline with hydrochloric acid in an aqueous solution, followed by crystallization to achieve high purity. This salt form generally offers improved stability and handling characteristics compared to the free amino acid.
Classical Approaches in 2-Methylproline Synthesis
Classical methods for synthesizing 2-methylproline often involve multi-step procedures starting from readily available precursors. One prominent method is a variation of the Strecker synthesis. This approach typically starts with 5-hydroxy-2-pentanone, which is reacted with a cyanide source (like potassium cyanide) and an ammonia (B1221849) buffer salt in a solvent mixture. google.com The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to produce racemic 2-amino-5-hydroxy-2-methyl pentanoic acid. google.com
Following the formation of the racemic amino acid, a crucial step of chiral resolution is employed. This is often accomplished through diastereomeric salt formation using a chiral resolving agent, such as D-tartaric acid, which allows for the selective crystallization of one enantiomer. smolecule.com The optically pure intermediate is then subjected to further reactions, including chlorination of the hydroxyl group and subsequent intramolecular cyclization to yield the final 2-methylproline product. google.com
Below is a table summarizing a typical classical synthesis route:
| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) |
| Cyanohydrin Condensation | KCN, THF, 25°C | Cyanohydrin intermediate | 95 | 90 |
| Acidic Hydrolysis | 6 M HCl, 70°C, 24 h | Racemic 2-amino-5-hydroxy-2-methylvaleric acid | 98 | 85 |
| Diastereomeric Resolution | D-Tartaric acid, ethanol | (R)-enantiomer-tartrate salt | 40 | 98 de |
| Cyclization | Toluene, reflux, 8 h | (R)-2-methylproline | 85 | 99 ee |
| Yield per enantiomer after resolution. smolecule.com |
Enantioselective Synthesis Strategies
Chiral Pool-Based Syntheses
A powerful strategy for asymmetric synthesis involves the use of readily available, enantiomerically pure starting materials from the "chiral pool". orgsyn.org Naturally occurring amino acids, such as L-proline, serve as excellent precursors for this purpose. orgsyn.org
One well-established method involves the conversion of (S)-proline into a bicyclic lactam, specifically (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, by reacting it with pivalaldehyde. orgsyn.orgorgsyn.org This transformation proceeds with high diastereoselectivity. The resulting bicyclic system provides a rigid framework that allows for stereocontrolled alkylation at the α-position. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of an electrophile, such as methyl iodide, introduces the methyl group with retention of configuration. orgsyn.org This "self-reproduction of chirality" is a key feature of this approach. researchgate.net Finally, hydrolysis of the bicyclic intermediate yields the desired (S)-2-methylproline. orgsyn.orgorgsyn.org
A summary of this chiral pool-based synthesis is presented in the table below:
| Step | Starting Material | Reagents | Product | Yield |
| Bicyclic Lactam Formation | (S)-Proline | Pivalaldehyde, trifluoroacetic acid, pentane (B18724) | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67-74% orgsyn.org |
| Methylation | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | LDA, THF, Iodomethane | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 93-95% orgsyn.org |
| Hydrolysis | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 3 N HCl | (S)-2-Methylproline | 85-90% orgsyn.org |
Memory of Chirality (MOC) Cyclization Approaches
The "Memory of Chirality" (MOC) principle is an innovative strategy that allows for the retention of stereochemical information even when the original chiral center is temporarily destroyed during a reaction. princeton.edu This approach is particularly useful for the synthesis of α,α-disubstituted amino acids like 2-methylproline, as it can avoid the need for external chiral auxiliaries. nih.govnih.gov
In a typical MOC-based synthesis of a 2-methylproline derivative, a chiral α-amino acid ester, such as an alanine (B10760859) derivative, is used as the starting material. nih.gov The key step involves the formation of a conformationally restricted, axially chiral enolate intermediate. princeton.edu This transient chirality is maintained long enough for a subsequent intramolecular reaction, such as a cyclization, to occur stereospecifically. princeton.eduscilit.com For instance, the intramolecular SN2' reaction of an α-amino ester enolate with an allylic halide can produce pyrrolidine (B122466) derivatives with high enantiomeric excess. smolecule.com
One documented application involves the synthesis of (R)-Boc-2-methylproline from alanine benzyl (B1604629) ester hydrochloride in a four-step process that notably avoids chromatography. nih.gov This method has been successfully applied to the synthesis of the PARP inhibitor, veliparib. nih.govd-nb.info
Catalytic Asymmetric Methods for α-Branched Amino Acid Derivatives
Catalytic asymmetric synthesis represents a highly efficient approach for generating α-branched amino acids. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
One strategy involves the catalytic asymmetric alkylation of α-imino esters. For example, copper(I)-phosphine complexes can catalyze the alkylation of α-imino esters with reagents like allyl bromides. smolecule.com Another approach is the asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using chiral ruthenium catalysts, which can achieve very high enantiomeric excesses.
Phase-transfer catalysis (PTC) has also emerged as a powerful tool for the asymmetric synthesis of α-amino acid derivatives. researchgate.net In this method, a chiral phase-transfer catalyst facilitates the reaction between a nucleophilic substrate in an aqueous or solid phase and an electrophile in an organic phase. This has been successfully applied to the synthesis of N-substituted α,α-disubstituted amino acids. researchgate.net
The following table highlights some outcomes of enantioselective alkylation strategies:
| Electrophile | Catalyst | Temperature (°C) | ee (%) |
| Allyl bromide | RuCl(p-cymene)-TsDPEN | 25 | 97 smolecule.com |
| Prenylstannane | Squaramide 5d' | -30 | 93 smolecule.com |
| Benzyl chloride | CuI/(R)-BINAP | 40 | 88 smolecule.com |
Industrial Production Considerations and Optimization
Process optimization is crucial for large-scale manufacturing. polimi.it This includes the selection of optimal solvents and reaction temperatures. For example, replacing tetrahydrofuran (B95107) (THF) with 2-methyltetrahydrofuran, which has a higher boiling point, can enhance safety and minimize solvent loss. The use of microwave irradiation has been shown to significantly reduce reaction times for the cyclization step from hours to minutes while maintaining high yields.
Furthermore, the adoption of continuous flow chemistry offers several advantages for industrial production. polimi.it Flow reactors provide better control over reaction parameters, leading to improved consistency and safety, especially for highly exothermic or hazardous reactions. polimi.it Continuous flow systems have been successfully implemented for the cyclization step in 2-methylproline synthesis, demonstrating their potential for efficient and scalable manufacturing. polimi.it The development of robust control strategies is also essential to ensure the consistent quality of the final drug substance, controlling for mutagenic and other impurities. acs.org
Preparation of Key Intermediates for this compound
The synthesis of this compound relies on the effective preparation of key intermediates. Several distinct pathways have been established, starting from different materials to generate crucial precursors.
One common method begins with (S)-proline. orgsyn.org In this multi-step process, (S)-proline is reacted with pivalaldehyde and trifluoroacetic acid in pentane to form the bicyclic oxazolidinone, (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. orgsyn.org This intermediate serves as a chiral template. Subsequent methylation is achieved by treating this oxazolidinone with a strong base like lithium diisopropylamide (LDA) followed by iodomethane, yielding (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. orgsyn.org The final product, (S)-2-methylproline, is obtained after acidic hydrolysis of this methylated intermediate with hydrochloric acid. orgsyn.org
Another scalable approach for the (R)-enantiomer starts from alanine benzyl ester hydrochloride. nih.govacs.org This process, based on a "memory of chirality" cyclization, proceeds through four steps without the need for chromatography. nih.gov This method has been successfully used to produce multi-kilogram quantities of (R)-Boc-2-methylproline. acs.org
A different synthetic route utilizes 5-hydroxy-2-pentanone as the initial raw material. google.com This process involves a condensation reaction with a cyaniding reagent, followed by hydrolysis to produce the linear intermediate 2-amino-5-hydroxy-2-methyl pentanoic acid. google.com This amino acid can then be resolved using a chiral resolving agent to isolate the desired enantiomer. The optically active intermediate is then protected, chlorinated, and cyclized to yield 2-methylproline. google.com
The Schöllkopf methodology has also been applied, using the bis-lactim ether of cyclo-(L-Val-Ala). nih.gov This intermediate is alkylated with a dielectrophile like 1,3-dibromopropane, which, after cyclization, affords the precursor to (R)-2-methylproline. nih.gov
The following table summarizes various key intermediates and their corresponding starting materials.
| Starting Material | Key Intermediate(s) | Resulting Product |
| (S)-Proline | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one; (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-2-Methylproline |
| Alanine benzyl ester hydrochloride | (R)-Boc-2-methylproline benzyl ester | (R)-Boc-2-methylproline |
| 5-hydroxy-2-pentanone | 2-amino-5-hydroxy-2-methyl pentanoic acid | Optically active 2-methylproline |
| cyclo-(L-Val-Ala) bis-lactim ether | Dialkylated bis-lactim ether | (R)-2-methylproline precursor |
Derivatization Techniques for this compound
Derivatization of this compound is essential for both its synthesis and its application in further chemical transformations. These techniques include the introduction of protecting groups, modification of the carboxylic acid moiety, and attachment of functional tags for analytical purposes. nih.govgoogleapis.com For instance, derivatization with a chiral resolving agent like Mosher's acid can be used to separate enantiomers for analysis via HPLC.
More advanced derivatization involves creating complex functional molecules. A novel fluorescent chiral derivatization reagent, 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole-(2-succinimidoxy)-trans-2-methyl-L-proline (DBD-S-M-Pro), has been developed from (S)-2-methylproline. researchgate.net This reagent, containing a benzoxadiazole structure, is designed to react with chiral amino compounds for high-sensitivity analysis. researchgate.net
Protecting the secondary amine of the pyrrolidine ring is a critical step in many synthetic sequences involving 2-methylproline. This prevents unwanted side reactions and allows for selective modification of other parts of the molecule. A variety of N-protecting groups, typically carbamates, are employed for this purpose. google.com
The choice of protecting group depends on the specific reaction conditions of subsequent steps. Common N-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). google.com The synthesis of (R)-Boc-2-methylproline is a well-documented example where the Boc group is used to protect the nitrogen atom, facilitating its use in peptide synthesis and the production of complex molecules like the PARP inhibitor veliparib. nih.govacs.org
The table below lists common N-protecting groups used for amino acids like 2-methylproline. google.com
| Protecting Group | Abbreviation |
| tert-Butoxycarbonyl | Boc |
| Benzyloxycarbonyl | Cbz, Z |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| 2,2,2-Trichloroethyl carbamate | Troc |
| Allyl carbamate | Alloc |
Modification of the carboxylic acid group, primarily through esterification, is another key derivatization technique. Esterification converts the carboxylic acid into an ester, which can alter the molecule's reactivity and solubility, and protect the carboxyl group during subsequent reactions. libretexts.org
A common method for this transformation is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.au This reaction is reversible and is typically performed under reflux conditions to drive the reaction towards the ester product. scienceready.com.au For example, Methyl L-2-methylprolinate hydrochloride can be synthesized by reacting L-2-methylproline with thionyl chloride in methanol. googleapis.com This methyl ester is a key intermediate for the synthesis of peptide derivatives like Glycyl-L-2-Methylprolyl-L-Glutamate. googleapis.com
Beyond esterification, other functional group modifications are employed. For instance, a synthetic strategy for preparing enantiomers of α-methylproline involves the reductive removal of a phenylthio group, which is used to control stereochemistry during the synthesis. nih.gov
Chemical Reactivity and Transformative Studies of 2 Methylproline Hydrochloride
Analysis of Reaction Types
2-Methylproline hydrochloride, a derivative of the amino acid proline, exhibits a range of chemical reactivities that make it a valuable building block in organic synthesis. rsc.org Its structure, featuring a methyl group at the α-carbon of the pyrrolidine (B122466) ring, influences its participation in oxidation, reduction, and substitution reactions. smolecule.com
The pyrrolidine ring and carboxylic acid moiety of 2-methylproline can undergo oxidation. smolecule.com Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed to convert the compound into corresponding ketones or aldehydes. smolecule.com The specific outcome of the oxidation depends on the reaction conditions and the reagents used. For instance, N-Boc-4-methylproline can be oxidized at the hydroxyl group using a Jones reagent. rsc.org Furthermore, enzymatic C-H oxidation has been utilized in the synthesis of related complex amino acids, highlighting the potential for selective oxidation at specific positions. nih.gov
The carboxylic acid group of 2-methylproline and its derivatives is susceptible to reduction. smolecule.com Powerful reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically used to convert the carboxylic acid into an alcohol, yielding 2-methylprolinol. smolecule.com For example, N-Boc protected (2S,4S)-methylproline can be reduced to the corresponding prolinol using a borane-dimethyl sulfide (B99878) complex (BH3·SMe2). rsc.org The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation while preserving the stereochemistry of the molecule.
This compound can undergo substitution reactions at both the nitrogen of the pyrrolidine ring and the carboxylic acid group. smolecule.com
N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated. This often requires prior protection of the carboxylic acid group. For instance, N-alkylation can be achieved using alkyl halides. smolecule.comresearchgate.net In some synthetic routes, spontaneous N-alkylation occurs during cyclization reactions when using reagents like 1,3-diiodopropane. lookchem.com
Esterification: The carboxylic acid group can be converted to an ester through reactions with alcohols in the presence of an acid catalyst. libretexts.org This is a common strategy to protect the carboxyl group or to modify the solubility and reactivity of the molecule. umich.edu For example, N-Boc-2-methylproline can be converted to its methyl ester. nih.gov
Amide Coupling: The carboxylic acid can be activated and coupled with amines to form amides. This is a fundamental reaction in peptide synthesis. Coupling agents like carbonyldiimidazole (CDI) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are often used to facilitate this transformation. google.comgoogle.com
Table 1: Summary of Reaction Types for 2-Methylproline Derivatives
| Reaction Type | Functional Group | Reagents/Conditions | Product Type |
| Oxidation | C-H or C=C bonds | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes |
| Reduction | Carboxylic acid | Lithium aluminum hydride, Sodium borohydride, BH3·SMe2 | Alcohols (Prolinols) |
| N-Alkylation | Amine | Alkyl halides, Strong base (e.g., LDA) | N-Alkyl prolines |
| Esterification | Carboxylic acid | Alcohol, Acid catalyst | Esters |
| Amide Coupling | Carboxylic acid | Amines, Coupling agents (e.g., CDI, HATU) | Amides |
Reduction Reactions
Stereochemical Control in Reactions Involving the 2-Methylproline Core
The presence of a chiral center at the C2 position, where the methyl group is attached, makes 2-methylproline a valuable tool for asymmetric synthesis. smolecule.comlookchem.com This stereocenter can direct the stereochemical outcome of reactions, a concept often referred to as "self-reproduction of chirality." researchgate.net
One prominent method for synthesizing enantiomerically pure 2-methylproline involves the diastereoselective alkylation of a chiral precursor derived from proline itself. orgsyn.org For example, (S)-proline can be converted into a bicyclic acetal (B89532) derivative. orgsyn.org Deprotonation of this intermediate with a strong base like lithium diisopropylamide (LDA) creates a chiral enolate, which then reacts with an electrophile (such as methyl iodide) from a specific face, leading to a high degree of diastereoselectivity. researchgate.netorgsyn.org Subsequent hydrolysis of the resulting product yields enantiomerically pure (S)-2-methylproline. orgsyn.org This method has been successfully applied to produce both (S)- and (R)-2-methylproline with high optical purity. orgsyn.orgacs.org
The stereochemistry of 2-methylproline is crucial in the synthesis of complex molecules and pharmaceuticals. For instance, (R)-N-Boc-2-methylproline is a key intermediate in the synthesis of Veliparib, a PARP inhibitor. acs.orgacs.org The synthesis of this intermediate has been achieved with excellent stereochemical control through a process involving a "memory of chirality" cyclization, which avoids the need for chromatography. acs.orgacs.org
Furthermore, the rigid, stereodefined structure of 2-methylproline is used to control the conformation of peptides. When incorporated into a peptide sequence, the methyl group restricts the rotation around the peptide bond and influences the local secondary structure, often stabilizing reverse-turn conformations. orgsyn.org
Table 2: Examples of Stereoselective Syntheses Involving 2-Methylproline
| Starting Material | Key Reagent/Step | Product | Stereochemical Outcome | Reference |
| (S)-Proline | Pivalaldehyde, LDA, Methyl iodide | (S)-2-Methylproline | Diastereoselective methylation | orgsyn.org |
| Alanine (B10760859) benzyl (B1604629) ester HCl | Memory of Chirality Cyclization | (R)-Boc-2-methylproline | Excellent stereocontrol (99.6% ee) | acs.org |
| Racemic 2-methylproline | (R)-1-phenylethylamine | (R)-2-Methylproline | Resolution via diastereomeric salt formation | smolecule.com |
Conformational Analysis and its Influence on Reactivity
The five-membered pyrrolidine ring of proline is not planar and exists in puckered conformations, typically described as Cγ-endo (envelope) or Cγ-exo (twist or half-chair). wisc.edursc.orgnih.gov The introduction of a methyl group at the C2 position significantly influences the conformational preferences of the ring and, consequently, its reactivity. cymitquimica.com
The steric bulk of the C2-methyl group restricts the flexibility of the pyrrolidine ring, biasing the equilibrium towards a specific pucker. rsc.org This conformational constraint is a key feature that affects how 2-methylproline-containing molecules interact with other molecules, such as enzymes or receptors. cymitquimica.com For example, studies on dipeptides containing 2-methyl-allo-hydroxyproline revealed that the C2-methylation forces the prolyl amide bond to exist exclusively in the trans geometry. rsc.org This is a significant deviation from proline itself, which can exist in both cis and trans conformations, a property crucial for protein folding. rsc.orgnih.gov
Computational studies, such as density functional theory, and experimental methods like NMR spectroscopy are used to determine the preferred conformations and their energy differences. orgsyn.orgwisc.edukisti.re.kr For proline itself, the Cγ-endo and Cγ-exo puckers have different energies, and this difference is modulated by substituents. rsc.orgnih.gov In 2-methylproline, the steric interactions involving the methyl group are a dominant factor in determining the most stable ring conformation, which subsequently dictates its chemical behavior and its utility in creating molecules with specific three-dimensional structures. cymitquimica.comrsc.org
Advanced Spectroscopic and Structural Characterization of 2 Methylproline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchembk.comrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-methylproline hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Studieschembk.comrsc.orgnih.govkashanu.ac.irhmdb.ca
Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the protons in the molecule. In a typical spectrum recorded in deuterium (B1214612) oxide (D₂O), a singlet appears for the methyl group protons. orgsyn.org The protons of the pyrrolidine (B122466) ring produce a series of multiplets due to complex spin-spin coupling. orgsyn.org
For instance, the ¹H NMR spectrum of 2-methylproline in D₂O shows a singlet for the methyl group (C2-CH₃) at approximately 1.52 ppm. orgsyn.org The four protons on the pyrrolidine ring (C3-H₂ and C4-H₂) appear as a multiplet between 1.75 and 2.40 ppm, while the two protons at the C5 position (C5-H₂) are observed as a multiplet in the range of 3.20–3.45 ppm. orgsyn.org The specific chemical shifts and coupling constants can be influenced by the solvent and the presence of protecting groups. For example, derivatives like (2S, 4S)-1-tert-butoxycarbonyl-2-carboxymethyl, 4-methyl-pyrrolidine show distinct signals for the tert-butoxycarbonyl (Boc) protecting group. rsc.org
Table 1: ¹H NMR Data for 2-Methylproline and a Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| 2-Methylproline | D₂O | 1.52 (s, 3H) | C2-CH₃ | orgsyn.org |
| 1.75–2.40 (m, 4H) | C3-H₂, C4-H₂ | orgsyn.org | ||
| 3.20–3.45 (m, 2H) | C5-H₂ | orgsyn.org | ||
| (S)-2-methylproline hydrochloride | D₂O | 1.94-1.64 (m, 3H), (s, 3H) | C2-CH₃, Pyrrolidine H | |
| 2.35-2.17 (m, 1H) | Pyrrolidine H | |||
| 3.47-2.43 (m, 1H) | Pyrrolidine H | |||
| (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | CDCl₃ | 0.88 (s, 9H) | tert-butyl | orgsyn.org |
| 1.36 (s, 3H) | C5-CH₃ | orgsyn.org | ||
| 1.60–1.90 (m, 3H) | Pyrrolidine H | orgsyn.org | ||
| 2.10–2.25 (m, 1H) | Pyrrolidine H | orgsyn.org | ||
| 2.75–2.90 (m, 1H) | Pyrrolidine H | orgsyn.org | ||
| 3.05–3.20 (m, 1H) | Pyrrolidine H | orgsyn.org | ||
| 4.24 (s, 1H) | C2-H | orgsyn.org |
¹³C NMR Studieschembk.comrsc.orgnih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum of 2-methylproline in D₂O displays distinct signals for each carbon atom. orgsyn.org The quaternary carbon at the 2-position (C2) is typically observed around 73.21 ppm. orgsyn.org The methyl carbon (C2-CH₃) resonates at approximately 23.99 ppm. The carbons of the pyrrolidine ring appear at chemical shifts of 25.85 ppm (C4), 38.27 ppm (C3), and 48.06 ppm (C5). orgsyn.org The carboxyl carbon (C=O) gives a signal in the downfield region, around 179.87 ppm. orgsyn.org The presence of protecting groups, such as the Boc group in derivatives, introduces additional characteristic signals in the ¹³C NMR spectrum. rsc.org
Table 2: ¹³C NMR Data for 2-Methylproline and a Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|---|---|
| 2-Methylproline | D₂O | 23.99 | C2-CH₃ | orgsyn.org |
| 25.85 | C4 | orgsyn.org | ||
| 38.27 | C3 | orgsyn.org | ||
| 48.06 | C5 | orgsyn.org | ||
| 73.21 | C2 | orgsyn.org | ||
| 179.87 | C=O | orgsyn.org | ||
| (2S, 4S)-1-tert-Butoxycarbonyl-2-carboxymethyl, 4-methyl-pyrrolidine | CDCl₃ | 16.88 | CH₃ (at C4) | rsc.org |
| 28.26 | 3CH₃ (Boc) | rsc.org | ||
| 32.60 | γC (C4) | rsc.org | ||
| 38.97 | βC (C3) | rsc.org | ||
| 51.87 | OCH₃ | rsc.org | ||
| 53.28 | δC (C5) | rsc.org | ||
| 59.73 | αC (C2) | rsc.org | ||
| 79.87 | O-C-(CH₃)₃ (Boc) | rsc.org | ||
| 153.51 | NC=O (Boc) | rsc.org | ||
| 173.81 | COOCH₃ | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysisnih.govsigmaaldrich.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through its fragmentation pattern. The molecular weight of this compound is 165.62 g/mol , corresponding to the molecular formula C₆H₁₂ClNO₂. The exact mass is 165.0556563 Da. nih.gov
Electron impact ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺). rsc.orglibretexts.org The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amino acids involve the loss of small molecules like water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). libretexts.org For 2-methylproline, characteristic fragments would arise from the cleavage of the pyrrolidine ring and the loss of the methyl or carboxyl group. The fragmentation pattern can be complex, but analysis of the resulting ions helps to confirm the structure of the parent molecule. docbrown.infodocbrown.info
Chromatographic Techniques for Enantiomeric Purity and Separationchembk.comrsc.orgsmolecule.com
Chromatographic methods are essential for separating the enantiomers of 2-methylproline and determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Chiral Separationsmolecule.com
Chiral HPLC is a primary method for the separation of the (R) and (S) enantiomers of 2-methylproline and its derivatives. researchgate.net This is often achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column like Chiralpak AD-H. nih.gov
The separation is influenced by the mobile phase composition. For derivatives like Boc-2-methylproline, a mobile phase consisting of hexane, ethanol, and trifluoroacetic acid (TFA) can provide good resolution. nih.gov The interaction between the analyte and the chiral stationary phase, which can include hydrogen bonding, steric effects, and π-π interactions, is responsible for the differential retention of the enantiomers, allowing for their separation and quantification. nih.gov
Gas Chromatography (GC) for Enantiomeric Excess Determinationchembk.comrsc.org
Gas chromatography is another effective technique for determining the enantiomeric excess (e.e.) of 2-methylproline. orgsyn.org To make the amino acid volatile enough for GC analysis, it is typically derivatized. orgsyn.org A common derivatization procedure involves converting the amino acid into its isopropyl ester isopropyl amide. orgsyn.orgorgsyn.org
The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with Chirasil-Val. orgsyn.org The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess of the original sample. kashanu.ac.irorgsyn.org This method has been shown to be highly effective, capable of determining enantiomeric excesses of 99.0 ± 0.5%. orgsyn.org
Table 3: Chromatographic Conditions for Enantiomeric Analysis of Proline Derivatives
| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| HPLC | Boc-2-methylproline | Chiralpak AD-H | Hexane, Ethanol, 0.1% TFA | UV | Good resolution achieved; hydrogen bonding is a key interaction. | nih.gov |
| GC | 2-Methylproline (as isopropyl ester isopropyl amide derivative) | Chirasil-Val fused-silica capillary | Helium | FID | Determination of enantiomeric excess up to 99.0 ± 0.5%. | orgsyn.org |
| HPLC | Boc-proline, Boc-2-methylproline, and esters | Chiralpak AD-H | Heptane, Ethanol | Not Specified | Mobile phase composition and temperature affect separation. | rsc.orgresearchgate.net |
Theoretical and Computational Studies
Theoretical and computational methods are indispensable tools for investigating the conformational landscape and dynamic behavior of 2-methylproline and its derivatives at an atomic level of detail. These approaches complement experimental techniques by providing insights into structures and energetic properties that can be challenging to access experimentally.
Density Functional Theory (DFT) has been extensively applied to study the conformational preferences and reactivity of 2-methylproline and its analogs. DFT calculations, often at the B3LYP level of theory with basis sets like 6-31+G(d,p), are used to explore the potential energy surface of these molecules. researchgate.net These studies have been crucial in understanding how the substitution of the α-hydrogen with a methyl group impacts the molecule's structure and stability. researchgate.net
One of the key findings from DFT studies is the significant influence of the Cα-methyl group on the conformational preferences of the pyrrolidine ring and the relative stability of different conformers. researchgate.net For the N-acetyl-N′-methylamide derivative of L-α-methylproline, DFT calculations have shown that tetrasubstitution at the α-carbon destabilizes conformers with cis peptide bonds. researchgate.net The steric hindrance introduced by the methyl group restricts the puckering of the ring and influences the accessible backbone conformations. pnas.org
DFT calculations have also been instrumental in elucidating the mechanism of reactions catalyzed by 2-methylproline. For example, in the α-alkylation of aldehydes, DFT studies have explained the enhanced enantioselectivity observed with 2-methylproline compared to proline as the catalyst. achemblock.com These calculations identified the crucial transition states and showed how the catalyst stabilizes them, providing a rationale for the experimental observations. achemblock.com
The table below summarizes some of the key applications of DFT in the study of 2-methylproline and its derivatives.
| Application of DFT | System Studied | Key Findings | Reference |
| Conformational Preferences | N-acetyl-N′-methylamide of L-α-methylproline | The Cα-methyl group destabilizes cis-amide bond conformers and influences the puckering of the pyrrolidine ring. | researchgate.net |
| Reaction Mechanism | 2-methylproline-catalyzed α-alkylation of aldehydes | Explained the origin of high enantioselectivity by identifying and analyzing the energies of the reaction's transition states. | achemblock.com |
| Zwitterion Stability | Proline-based neuraminidase inhibitor | Investigated the stability of zwitterionic forms in the presence of water molecules, showing enhanced stability with increased hydration. | mdpi.com |
Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of 2-methylproline and its derivatives in different environments, particularly in solution. These simulations can track the movements of atoms over time, offering insights into conformational changes, solvent interactions, and the thermodynamics of various processes.
MD simulations have been employed to investigate the cis-trans isomerization of proline analogs. nih.gov For instance, metadynamics, an enhanced sampling MD technique, has been used to determine the free energy surfaces for this isomerization in dipeptide models of proline analogs in aqueous solution. nih.gov These studies have revealed a strong correlation between the calculated free energy differences for the cis and trans isomers and their effects on the function of receptors like the 5-HT3 receptor. nih.gov
In the context of drug development, MD simulations have been used to explore the interactions of proline analogs with biological targets. For example, simulations have been used to study the binding of proline analogs to monoclonal antibodies to understand their potential as viscosity-reducing excipients in pharmaceutical formulations. nih.gov These simulations can reveal how the structural rigidity and aromaticity of the analogs contribute to their effectiveness. nih.gov
The table below provides an overview of the applications of MD simulations in the study of 2-methylproline and related systems.
| Application of MD Simulations | System Studied | Key Findings | Reference |
| Isomerization Dynamics | Dipeptide models of proline analogs | Calculated the free energy barriers for cis-trans isomerization, providing insights into the kinetics of this process. | nih.gov |
| Protein-Ligand Interactions | Proline analogs with monoclonal antibodies | Correlated the level of interaction with the viscosity-reducing effect, highlighting the importance of electrostatic and hydrophobic interactions. | nih.gov |
| Conformational Sampling | Cyclic peptides containing proline | High-temperature MD simulations were used to enhance the sampling of cis/trans-isomerization of peptide bonds. | cymitquimica.com |
| Protein Stability | Proline analogs in protein structures | Investigated the stability of protein-ligand complexes and the role of specific residues in catalysis. | aksci.com |
The computation of conformational energies is a central aspect of theoretical studies on 2-methylproline, providing a quantitative measure of the relative stabilities of different spatial arrangements of the molecule. These computations are often performed using quantum mechanical methods like DFT or through the analysis of potential energy landscapes from MD simulations.
The following table presents a summary of findings from conformational energy computations on 2-methylproline and its derivatives.
| Focus of Conformational Energy Computation | System Studied | Key Findings | Reference |
| Ring Puckering | 2-Methylproline | The methyl group at C2 restricts ring puckering, influencing conformational flexibility. | pnas.org |
| Peptide Backbone Conformation | Peptides containing α-methylproline | The Cα-methyl group promotes a β-turn conformation when placed at the i+1 position in a peptide chain. | combi-blocks.com |
| Cis-Trans Isomerization Barrier | Boc-α-methyl-L-proline | The energy barrier for cis-trans isomerization was found to be higher than that for Boc-L-proline, indicating a more constrained system. | combi-blocks.com |
| Relative Stability of Isomers | Alternating β-proline dimer | The energy difference between Z and E isomers of the β-peptide bond was calculated to be approximately 2.6 kcal/mol. |
Applications of 2 Methylproline Hydrochloride in Organic and Medicinal Chemistry Research
Utilization as a Chiral Building Block
The inherent chirality of 2-methylproline hydrochloride makes it a crucial starting material in stereoselective synthesis. smolecule.comhit2lead.com Its rigid, cyclic structure provides a well-defined stereochemical environment, influencing the stereochemical outcome of reactions.
Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in the construction of complex organic molecules. lookchem.com Its protected form, such as (R)-N-BOC-2-methylproline, is instrumental in multi-step syntheses where precise control of stereochemistry is paramount. lookchem.com For instance, it has been used as a key intermediate in the synthesis of pharmaceuticals, including the poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib. nih.gov The synthesis of optically active 2-methylproline itself can be achieved through various methods, including starting from 5-hydroxy-2-pentanone. google.com One notable method involves the self-regeneration of a stereogenic center, starting from enantiopure proline. orgsyn.orgorgsyn.org This involves a three-step sequence of diastereoselective conversion to a cyclic acetal (B89532), diastereoselective replacement of a substituent on the original asymmetric carbon, and subsequent cleavage of the acetal. orgsyn.org
Preparation of Enantiomerically Pure Compounds
The preparation of enantiomerically pure compounds is a cornerstone of modern drug development, and this compound plays a significant role in this endeavor. lookchem.com It can be employed as a chiral auxiliary, a molecule that temporarily attaches to a substrate to direct a chemical reaction to produce a specific stereoisomer. smolecule.comlookchem.com For example, racemic mixtures of 2-methylproline derivatives can be resolved using chiral agents like (R)-1-phenylethylamine, which forms a crystalline salt with the (R)-enantiomer, allowing for its separation. smolecule.com Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CAL-B), can also be employed for the selective acetylation of one enantiomer, leaving the other unreacted. smolecule.com These methods are critical for obtaining single-enantiomer drugs that exhibit specific biological activities. lookchem.com
Table 1: Methods for Preparing Enantiomerically Pure 2-Methylproline Derivatives
| Method | Description | Starting Material | Key Reagent/Enzyme | Outcome | Reference |
| Chiral Resolution | Formation of diastereomeric salts that can be separated by crystallization. | Racemic 2-methylproline derivative | (R)-1-phenylethylamine | Crystalline salt of the (R)-enantiomer | smolecule.com |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Racemic methyl ester of 2-methylproline | Candida antarctica lipase B (CAL-B) | Selective acetylation of the (S)-enantiomer | smolecule.com |
| Asymmetric Synthesis | Building the chiral molecule from a simpler, non-chiral starting material using a chiral catalyst or auxiliary. | 5-hydroxy-2-pentanone | Chiral resolving agents like D-tartaric acid | Optically active 2-methylproline | google.com |
| Self-Regeneration of Stereocenter | A three-step sequence involving diastereoselective conversion, replacement, and cleavage. | (S)-proline or (R)-proline | Pivalaldehyde, trifluoroacetic acid | (S)-2-methylproline or (R)-2-methylproline | orgsyn.orgorgsyn.org |
Role in Peptide Chemistry and Peptidomimetic Design
The incorporation of 2-methylproline into peptide sequences has profound effects on their structure, stability, and biological activity. chemblink.comchemsrc.com This makes it a valuable tool in peptide chemistry and the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. chemblink.com
Incorporation into Peptide Sequences
2-Methylproline can be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. google.com This substitution for natural proline residues allows researchers to probe the structure-function relationships of peptides and to develop novel peptide-based therapeutics. chemblink.com For example, the incorporation of (S)-alpha-methylproline into the peptide hormone bradykinin (B550075) has been studied to stabilize reverse-turn conformations. chemsrc.com Furthermore, its inclusion in renin inhibitory peptides has led to the discovery of potent inhibitors. chemsrc.com
Influence on Peptide Secondary Structure and Conformation
Table 2: Conformational Effects of 2-Methylproline in Peptides
| Peptide Model | Effect of 2-Methylproline Incorporation | Structural Outcome | Reference |
| Ac-Ala-Pro-NHMe | Replacement of Pro with 2-MePro | Stabilization of βI-turn structure | rsc.org |
| Polyproline model peptide | Replacement of a single Pro with 2-MePro | Enhanced stability of the PII structure | rsc.org |
| Prolyl peptide bond | Replacement of Pro with 2-MePro | Large decrease in the cis population | researchgate.netrsc.org |
Impact on Peptide Stability and Protease Resistance
A significant advantage of incorporating 2-methylproline into peptides is the enhanced resistance to enzymatic degradation by proteases. orgsyn.org Proteases are enzymes that break down proteins and peptides, and their activity can limit the therapeutic potential of peptide-based drugs. The steric bulk of the methyl group in 2-methylproline can hinder the binding of proteases to the peptide backbone, thereby increasing the peptide's stability and prolonging its biological activity. orgsyn.org This increased stability is a critical attribute in the development of more effective and longer-lasting peptide therapeutics. While direct studies on 2-methylproline's effect on protease resistance are part of a broader understanding, the incorporation of non-proteinogenic amino acids in general is a known strategy to improve proteolytic stability. mdpi.commdpi.comfrontiersin.org
Design of Constrained Peptides and Peptidomimetics
This compound is a derivative of the amino acid proline, distinguished by a methyl group at the α-carbon of its pyrrolidine (B122466) ring. chemblink.com This structural modification imparts significant conformational constraints, making it a valuable tool in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures. chemblink.comnih.gov The incorporation of 2-methylproline into a peptide sequence can influence the peptide's folding and stability due to the steric hindrance of the methyl group. chemblink.com This allows researchers to investigate and control the conformational properties of peptides, which is crucial for developing therapeutic peptides with improved resistance to enzymatic degradation. chemblink.comresearchgate.net
The steric bulk of the Cα-methyl group in 2-methylproline restricts the possible conformations of the peptide backbone. researchgate.net Specifically, the ω and φ torsion angles are largely fixed, compelling the peptide to adopt more defined secondary structures such as reverse turns. researchgate.netresearchgate.net This is a departure from the conformational flexibility observed in peptides containing natural proline. researchgate.net By substituting L-proline with 2-methyl-L-proline, researchers can better understand how proline's unique conformational effects influence peptide behavior, opening new possibilities in designing therapeutic peptides. chemblink.com Peptidomimetics, compounds that mimic the structure and function of peptides, often utilize building blocks like 2-methylproline to achieve desired three-dimensional arrangements for optimal biological activity. nih.gov
Application as a Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of this compound makes it a useful chiral auxiliary in asymmetric synthesis, a field focused on the stereoselective synthesis of chiral compounds. lookchem.comsmolecule.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The chiral center of the auxiliary directs the formation of a new stereocenter in the target molecule.
In the context of 2-methylproline, its rigid, chiral structure can be exploited to guide the stereoselective alkylation of enolates or in cycloaddition reactions. nih.gov For instance, derivatives of 2-methylproline can be used to create a chiral environment that favors the formation of one enantiomer over the other. lookchem.com A notable strategy is the "self-regeneration of a stereogenic center," where the original chirality of the starting material, such as (S)-proline, is temporarily eliminated and then restored to create a new, more complex chiral center, as demonstrated in the synthesis of (S)-2-methylproline itself. orgsyn.org This methodology has been applied to the general preparation of α-branched amino acids. orgsyn.org The use of 2-methylproline as a chiral auxiliary is a powerful tool for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. smolecule.com
Development of Enzyme Inhibitors and Bioactive Scaffolds
The unique structural features of this compound make it a valuable scaffold in drug design, particularly in the development of enzyme inhibitors. chemblink.com Its constrained conformation can be used to design molecules that fit precisely into the active sites of enzymes, leading to potent and selective inhibition.
Stabilization of Transition State Analogues
Enzyme-catalyzed reactions proceed through a high-energy transition state. Molecules that mimic this transition state, known as transition state analogues, can bind very tightly to the enzyme and act as potent inhibitors. The rigid structure of 2-methylproline can be used to stabilize conformations that resemble these transition states. chemblink.com By incorporating 2-methylproline into a molecule, researchers can create a more pre-organized structure that requires less conformational change to bind to the enzyme's active site, thus enhancing its inhibitory activity. chemblink.com This approach is valuable in the development of inhibitors for enzymes implicated in various diseases. chemblink.com
Specific Enzyme Inhibition
The steric and conformational constraints imposed by the 2-methyl group contribute to the binding specificity of inhibitors. chemblink.com This specificity is crucial for minimizing off-target effects and improving the therapeutic profile of a drug. For example, proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE) have been synthesized to increase resistance to enzymatic degradation. researchgate.net The incorporation of (S)-alpha-methylproline at the second position resulted in an analogue with improved binding to monoclonal antibodies compared to the native sequence. researchgate.net Furthermore, derivatives of 2-methylproline have been investigated for their potential to inhibit enzymes involved in metabolic pathways. smolecule.com The chiral nature of 2-methylproline also plays a role in its selective interaction with biological targets. smolecule.com
Applications in Catalyst and Ligand Design
The unique structural and chiral properties of this compound extend its utility to the design of novel catalysts and ligands for various chemical transformations. chemblink.com
Precursor for Chiral Catalysts
2-Methylproline serves as a precursor for the synthesis of more complex chiral catalysts. chemblink.com Its rigid pyrrolidine ring and defined stereochemistry provide a robust scaffold for the construction of ligands that can coordinate with metal centers to form highly efficient and selective asymmetric catalysts. nih.gov For example, 2-methyl-L-proline has been used as a simple secondary amine catalyst in enantiodivergent catalysis, where it and its salt can deliver opposite enantiomers of α-functionalized aldehyde products. researchgate.net The development of such catalysts is essential for the economical and environmentally friendly production of enantiomerically pure chemicals. The ability to synthesize both enantiomers of a target molecule from a single chiral precursor by modifying the catalyst is a significant advancement in asymmetric catalysis.
Synthesis of Novel Chiral Ligands and Metal Chelates
The unique structural feature of 2-methylproline, specifically its stereogenic quaternary carbon atom at the α-position, makes it a highly valuable building block in the field of asymmetric synthesis. Its constrained pyrrolidine ring serves as a robust chiral scaffold for the design and synthesis of novel chiral ligands. These ligands, in turn, are used to form metal chelates that function as highly effective catalysts in a variety of stereoselective transformations. This compound provides the water-soluble and stable starting material for these synthetic endeavors.
The primary application of 2-methylproline in this context is as a chiral auxiliary or as a precursor to a recyclable chiral ligand. lookchem.commdpi.com These ligands are particularly effective in coordinating with transition metals to create well-defined, sterically hindered environments around the metallic center. This controlled chiral space is crucial for inducing high levels of enantioselectivity in catalytic reactions.
A significant area of research has been the development of 2-methylproline-derived ligands for the dynamic kinetic resolution (DKR) of racemic compounds, particularly unprotected α-amino acids. mdpi.comnih.gov Researchers have designed and synthesized stable and recyclable chiral ligands based on the (S)-α-methylproline framework. These ligands form Schiff base intermediates which then chelate with metals like Nickel(II). mdpi.comnih.gov
The resulting Nickel(II) chelate creates a chiral environment that facilitates the selective transformation of one enantiomer of a racemic amino acid over the other, leading to high yields and excellent enantioselectivity. mdpi.com This methodology is noted for its broad substrate scope and operationally simple conditions, making it a practical route for producing enantiomerically pure unnatural α-amino acids, which are vital in medicinal chemistry. mdpi.comnih.gov For instance, a patent describes the use of (R)-2-methylproline as a starting material to create a nickel chelate that induces asymmetrical resolution to produce (S)-beta3-amino acids. lookchem.com
While nickel is prominently used, the fundamental principle extends to other transition metals. Research on proline and its analogues has shown that they can form square planar bis-chelated complexes with Palladium(II). mdpi.com These palladium chelates are catalytically active in oxidative coupling reactions, demonstrating the broader potential of proline-based ligands, including those derived from 2-methylproline, in C-C bond-forming reactions. mdpi.com
The synthesis of these ligands often starts from optically active 2-methylproline, which is derivatized to introduce functionalities capable of metal coordination. The resulting ligands, often complex carboxamides, are then reacted with a metal salt (e.g., NiCl₂) to form the active metal chelate.
Table 1: Example of a Chiral Ligand Derived from 2-Methylproline
| Ligand Name | Parent Compound | Key Structural Feature |
| (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-methylpyrrolidine-2-carboxamide | (S)-2-Methylproline | Chiral pyrrolidine ring with a quaternary α-carbon. mdpi.com |
Table 2: Metal Chelates from 2-Methylproline Derived Ligands and Their Applications
| Metal Chelate Complex | Metal Center | Application | Research Finding |
| Nickel(II)-(S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-methylpyrrolidine-2-carboxamide/Amino Acid Schiff Base | Nickel(II) | Dynamic Kinetic Resolution (DKR) of free C,N-unprotected α-amino acids. mdpi.com | Provides high yields and excellent enantioselectivity for a broad scope of α-amino acids under convenient conditions. mdpi.comnih.gov |
| Bis-chelated Palladium Amino Acid Complexes | Palladium(II) | Oxidative coupling of olefins and phenylboronic acids. mdpi.com | Proline-type ligands form catalytically active square planar complexes, suggesting potential for 2-methylproline derivatives. mdpi.com |
Biological Research Applications and Mechanistic Insights of 2 Methylproline Hydrochloride
Investigations into Protein Folding and Structure
The incorporation of 2-methylproline (2-MePro) into peptide chains can significantly alter the secondary structure of the peptide. chemblink.com The steric influence of the methyl group restricts the available conformational space, providing a method to probe and control peptide folding and stability. chemblink.comresearchgate.net
Research using density functional methods has shown that replacing proline with 2-MePro can have profound effects on peptide conformation. researchgate.netrsc.org For instance, in the model dipeptide Ac-Ala-2-MePro-NHMe, the most preferred conformation is a βI-turn, which is not the dominant structure for the equivalent proline-containing peptide. researchgate.netrsc.org This finding aligns with experimental observations where substituting proline with 2-MePro in an antigen mimotope led to the adoption of a stable βI-turn structure. researchgate.netrsc.org
Furthermore, studies on model peptides have demonstrated that 2-MePro can enhance the stability of specific secondary structures. researchgate.netrsc.orgorgsyn.org When a single proline residue was replaced by 2-MePro in a polyproline model peptide, the stability of the polyproline II (PII) helix was significantly enhanced. researchgate.netrsc.org Another key finding is that the substitution of proline with 2-MePro leads to a substantial decrease in the population of the cis isomer of the prolyl peptide bond, favoring the trans geometry almost exclusively. researchgate.netrsc.org
Table 1: Conformational Effects of 2-Methylproline Substitution An interactive table summarizing the observed changes in peptide structure upon substitution of Proline with 2-Methylproline.
| Peptide Model | Observation | Structural Impact | Reference |
|---|---|---|---|
| Ac-Ala-Pro-NHMe vs. Ac-Ala-2-MePro-NHMe | Dominant conformer shifts from open structures to a βI-turn. | Stabilization of β-turn structure. | researchgate.netrsc.org |
| Ac-(Pro)5-NMe2 vs. Ac-(Pro)2-2-MePro-(Pro)2-NMe2 | Relative stability of the PII structure is enhanced. | Increased stability of Polyproline II helix. | researchgate.netrsc.org |
| General Peptides | Population of cis prolyl peptide bond decreases significantly. | Strong preference for trans peptide bond conformation. | researchgate.netrsc.org |
The ability of 2-Methylproline hydrochloride to modulate protein structure directly impacts the function of enzymes. By altering the conformation of a peptide or protein, it can influence enzyme-substrate interactions and catalytic activity. chemblink.com Derivatives of 2-methyl-L-proline have been found to act as effective enzyme inhibitors. chemblink.com They can stabilize protein conformations that mimic the transition states of enzymatic reactions, a property that is highly valuable in the development of inhibitors for enzymes implicated in various diseases. chemblink.comsmolecule.com Research has specifically explored its potential in modulating enzymatic pathways involved in neurotransmitter regulation. smolecule.com
Modulation of Protein Conformation
Studies on Protein Synthesis Pathways
This compound serves as a research tool for investigating the cellular mechanisms involved in protein synthesis. Its unique structure can interfere with the normal process of peptide chain elongation, providing insights into this fundamental biological pathway.
Research findings indicate that this compound can act as an inhibitor of protein synthesis pathways. In experimental studies using cell cultures, the compound was observed to effectively lower the rate of protein production. This inhibitory effect makes it a useful agent for studying the intricate steps of protein translation and for identifying potential targets for therapeutic intervention.
The incorporation of non-canonical amino acids like 2-methylproline into proteins is a key area of protein engineering. caltech.edu Studies have shown that 2-methylproline can be incorporated into model proteins during ribosomal synthesis, where it influences the stereochemistry of the growing polypeptide chain. The presence of α-methylproline in peptides has been shown to confer unusual stability against degradation by proteases. orgsyn.org This property is attributed to the steric shield provided by the methyl group, which hinders access by proteolytic enzymes. This suggests potential applications in designing proteins and peptides with enhanced stability and altered functionality. orgsyn.org
Inhibition of Protein Production
Research on Amino Acid Metabolism and Related Pathways
This compound is also utilized in the study of metabolic pathways, particularly those involving proline and its derivatives. chemblink.com Researchers use 2-methyl-L-proline in biochemical assays to investigate enzyme-substrate interactions, which is critical for understanding the role of proline in various cellular processes and for elucidating metabolic disorders associated with amino acid metabolism. chemblink.com The development of chiral probes based on the 2-methylproline structure, such as DBD-M-Pro, allows for highly sensitive detection of D-amino acids, which could serve as biomarkers in disease diagnostics. researchgate.net
Table 2: Summary of Research Applications An interactive table detailing the research applications of this compound.
| Research Area | Application | Key Finding | Reference |
|---|---|---|---|
| Protein Folding | Inducing specific secondary structures | Stabilizes β-turns and Polyproline II helices. | researchgate.netrsc.orgorgsyn.org |
| Enzyme Function | Development of enzyme inhibitors | Stabilizes transition-state-like conformations. | chemblink.comsmolecule.com |
| Protein Synthesis | Inhibition of translation | Reduces the rate of protein production in cell cultures. | |
| Protein Engineering | Creating protease-resistant peptides | Incorporation influences stereochemistry and enhances stability. | orgsyn.org |
| Metabolism Studies | Probing enzyme-substrate interactions | Helps in understanding proline's role in metabolic pathways. | chemblink.com |
Enzyme-Substrate Interactions in Proline Metabolism
This compound serves as a crucial tool for investigating enzyme-substrate interactions within proline metabolism. The defining feature of this molecule, a methyl group at the C2 (alpha) position of the pyrrolidine (B122466) ring, introduces significant steric hindrance. This structural modification is key to its utility as a molecular probe for studying proline-dependent enzymes.
The metabolism of proline is a two-step enzymatic process occurring in the mitochondria, where proline is converted to glutamate. nih.gov The first and rate-limiting step is the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). nih.gov The presence of the methyl group in 2-methylproline alters its ability to fit into the active site of enzymes like PRODH. Researchers can incorporate 2-methylproline into peptide substrates to perform comparative kinetic assays. By comparing the enzymatic processing of these modified substrates with that of native proline-containing substrates, valuable insights can be gained into the active-site flexibility and steric limitations of the enzyme . chemblink.com
For instance, if an enzyme shows reduced activity or is inhibited by a 2-methylproline-containing substrate, it suggests that the enzyme's active site has a strict conformational requirement that is disrupted by the bulk of the methyl group. chemblink.com This approach helps to map the topology of enzyme active sites and understand the precise structural requirements for substrate binding and catalysis. chemblink.com The hydrochloride salt form of 2-methylproline enhances its water solubility, which is advantageous for its use in biochemical assays. chemblink.com
Understanding Metabolic Disorders Related to Amino Acid Metabolism
The unique properties of 2-methylproline make it a valuable compound for studying metabolic disorders associated with amino acid metabolism, particularly those involving proline. chemblink.com Hyperprolinemia is a condition characterized by abnormally high levels of proline in the blood. rarediseases.org Hyperprolinemia Type II (HP-II), a rare inherited metabolic disease, results from a deficiency of the enzyme pyrroline-5-carboxylate dehydrogenase, the second enzyme in the proline degradation pathway. nih.govnih.gov This deficiency leads to an accumulation of its substrate, P5C. nih.gov
By acting as an inhibitor or a modified substrate for enzymes in the proline catabolic pathway, such as proline dehydrogenase, 2-methylproline can be used in research models to mimic the biochemical consequences of these disorders. nih.govchemblink.com Studying how cells and enzyme systems respond to the introduction of 2-methylproline can help elucidate the pathological mechanisms of conditions like hyperprolinemia. chemblink.com These studies are critical for understanding the downstream effects of enzyme deficiencies and the role that proline and its metabolites play in cellular processes. chemblink.com For example, research has explored how proline metabolism is linked to cellular energy, redox status, and apoptosis, all of which can be dysregulated in metabolic disorders. nih.govmdpi.com
Exploration of Antimicrobial Activities of 2-Methylproline Derivatives
Preliminary research has indicated that derivatives of methylproline possess antimicrobial properties, suggesting their potential in the development of new antibiotics. The incorporation of proline and its analogs, like 2-methylproline, into peptides is a known strategy in medicinal chemistry to create compounds with specific biological activities. sigmaaldrich.comsigmaaldrich.com Cyclic peptides, in particular, are a class of molecules from marine and other natural sources known for their antimicrobial potential, including activity against drug-resistant strains. nih.gov
While specific studies on the antimicrobial activity of this compound itself are not extensively detailed, the broader class of proline derivatives has been investigated. For example, actinomycins containing methylproline have shown antimicrobial activity. asm.org The antimicrobial efficacy of such derivatives often stems from their ability to disrupt microbial cell membranes or interfere with essential cellular processes. cymitquimica.com The synthesis of novel derivatives, such as those combining a 2-methylproline scaffold with other chemical moieties like indole, triazole, or thiadiazole, represents a promising avenue for discovering new antimicrobial agents. turkjps.orgnih.gov The structural modifications imparted by the 2-methylproline core can influence the compound's stability, conformation, and interaction with microbial targets. sigmaaldrich.com
Comparative Studies with Proline and Other Proline Derivatives
Comparative studies between 2-methylproline, proline, and other proline analogs are fundamental to understanding its unique biological and chemical properties. chemblink.com These comparisons often focus on how substitutions on the pyrrolidine ring affect the molecule's structure and function. nih.gov
Structural Analog Differences and Similarities
The primary difference between L-proline and 2-methylproline is the substitution of a hydrogen atom with a methyl group at the α-carbon. orgsyn.org This seemingly small change has profound structural consequences. The pyrrolidine ring of proline is not flat; it exists in a "puckered" conformation, which can be either "endo" or "exo". nih.gov The addition of the methyl group at the C2 position restricts this ring puckering, leading to a more constrained conformational flexibility compared to proline or other analogs like 4-hydroxyproline. nih.gov
This conformational rigidity is a key feature of 2-methylproline. nih.gov When incorporated into a peptide chain, the α-methyl group forces the preceding peptide bond (the Xaa-Pro bond) to adopt an exclusively trans conformation. researchgate.netresearchgate.net This is in stark contrast to a typical proline residue, which allows for a significant population of the cis conformation, a critical factor in protein folding and structure. sigmaaldrich.com The ability of 2-methylproline to lock the peptide backbone into a specific conformation makes it a powerful tool in peptide design and protein engineering. sigmaaldrich.com
Table 1: Structural Comparison of Proline Analogs
| Compound | Molecular Formula | Key Structural Feature | Impact on Conformation |
| L-Proline | C₅H₉NO₂ | Unsubstituted pyrrolidine ring | Flexible ring pucker; allows cis/trans isomerization. sigmaaldrich.comnih.gov |
| 2-Methylproline | C₆H₁₁NO₂ | Methyl group at C2 (α-carbon) | Restricted ring pucker; forces trans peptide bond. researchgate.net |
| 4-Hydroxyproline | C₅H₉NO₃ | Hydroxyl group at C4 | Influences ring pucker preference (exo for trans-4-Hyp). nih.gov |
| 4-Methylproline | C₆H₁₁NO₂ | Methyl group at C4 | Affects ring pucker and can stabilize certain protein structures. nih.gov |
Enantiomeric Differences in Biological Activity
Chirality is a critical factor in the biological activity of molecules, as enzymes, receptors, and other biological macromolecules are themselves chiral. nih.govthe-innovation.org Consequently, the (R) and (S) enantiomers of 2-methylproline can exhibit significantly different biological activities. The specific spatial orientation of the methyl group determines how the molecule interacts with its biological target. nih.gov
For example, (S)-2-Methylproline has been investigated for its ability to stabilize reverse-turn conformations in peptides like bradykinin (B550075). chemsrc.com The (R)-enantiomer, also known as H-α-Me-D-Pro-OH, is described as a synthetic compound that can act as a membrane permeabilizer. cymitquimica.com In drug development and asymmetric synthesis, the ability to produce enantiomerically pure compounds is essential, as one enantiomer may be therapeutic while the other could be inactive or even detrimental. the-innovation.orglookchem.com The differential activity of 2-methylproline enantiomers underscores the high degree of stereoselectivity in biological systems. nih.gov The development of chromatographic methods, such as HPLC using chiral stationary phases, has been crucial for the separation and analysis of these enantiomers, facilitating the study of their distinct properties. researchgate.netnih.gov
Table 2: Enantiomer-Specific Research and Applications
| Enantiomer | Common Designation | Observed Biological Role/Application | Reference |
| (S)-2-Methylproline | α-Methyl-L-proline | Used to stabilize β-turn conformations in peptides; building block for bioactive molecules. researchgate.netchemsrc.com | researchgate.netchemsrc.com |
| (R)-2-Methylproline | α-Methyl-D-proline | Investigated as a membrane permeabilizer; used as a chiral auxiliary in synthesis. cymitquimica.comlookchem.com | cymitquimica.comlookchem.com |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of optically active 2-methylproline is crucial for its application in pharmaceuticals and material science. Traditional methods are being refined and novel, more sustainable approaches are emerging.
Current research focuses on asymmetric synthesis to produce enantiomerically pure forms. One established method starts from (S)-proline, which undergoes a three-step sequence involving diastereoselective conversion to a cyclic acetal (B89532) derivative, diastereoselective methylation, and subsequent cleavage to yield (S)-2-methylproline. orgsyn.org Another route utilizes 5-hydroxy-2-pentanone as a starting material, which is condensed with a cyaniding reagent, hydrolyzed, and then resolved to obtain the optically active amino acid. lookchem.comgoogle.com A method involving the self-reproduction of chirality has also been applied, starting from (2S,4R)-O-acetyl-4-hydroxyproline. nih.gov
Emerging trends are heavily influenced by the principles of green chemistry, which prioritize environmentally benign processes. tandfonline.commdpi.com L-proline itself is recognized as an effective and eco-friendly organocatalyst for various organic transformations. tandfonline.commdpi.comtandfonline.com Green synthetic protocols include:
Solvent-Free Reactions : Mechanosynthesis, using simple grinding techniques with a mortar and pestle, has been shown to efficiently drive condensation reactions at room temperature without the need for external heating or harmful solvents. tandfonline.comtandfonline.com
Natural Catalysts : Biodegradable, non-toxic, and readily available catalysts like lemon juice are being explored to facilitate reactions under concentrated solar radiation, offering a highly efficient and sustainable pathway. rsc.org
Flow Chemistry : Continuous-flow synthesis in microreactors is being developed for proline derivatives. polimi.it This technology allows for precise control over reaction conditions and residence times, potentially improving yields and safety, as demonstrated in the synthesis of 2-methylproline from a substituted D-alaninate. polimi.it
Table 1: Comparison of Synthetic Approaches for 2-Methylproline and Derivatives
| Synthetic Approach | Starting Material(s) | Key Reagents/Catalysts | Key Features & Findings | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis (Chiral Pool) | (S)-Proline | Pivalaldehyde, Butyllithium, Methyl iodide | Multi-step process involving diastereoselective methylation of a cyclic intermediate. Overall yield for (R)-2-methylproline is 55%. | orgsyn.org |
| Racemic Synthesis & Resolution | 5-hydroxy-2-pentanone | Cyaniding reagent, HCl, Resolving agent | Involves condensation, hydrolysis, salification, and resolution to isolate the desired optically active product. | lookchem.comgoogle.com |
| Green Chemistry (Organocatalysis) | Benzil bis(cyanoacetylhydrazone), Aldehydes | L-proline (moist) | Solvent-free grinding method. Catalyst is reusable for at least three cycles without significant loss of yield. | tandfonline.comtandfonline.com |
| Flow Chemistry | Substituted D-alaninate | LiHMDS | Continuous-flow synthesis in a cryogenic unit with a short residence time (30 s). | polimi.it |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry is an indispensable tool for understanding how the subtle structural modification in 2-methylproline—the addition of a methyl group at the α-carbon—translates into significant functional changes. Advanced modeling techniques, particularly Density Functional Theory (DFT), are providing deep insights into its conformational behavior and reactivity. acs.orgnih.gov
DFT calculations have been employed to:
Analyze Conformational Preferences : Studies on N-acetyl-N′-methylamide derivatives of L-proline and L-α-methylproline have investigated the effects of the methyl group on the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerism of peptide bonds. acs.org The steric hindrance at the C-2 position is a key factor influencing bond lengths and binding affinity. nih.gov
Elucidate Peptide Structure Stabilization : Computational studies have explored the role of 2-methylproline in stabilizing specific secondary structures within peptides. researchgate.netrsc.org For instance, replacing proline with 2-methylproline can enhance the stability of polyproline II (PII) helices and promote the formation of βI-turns. researchgate.netrsc.org In aqueous solutions, incorporating 2-methylproline significantly decreases the population of the cis isomer of the prolyl peptide bond. rsc.org
Predict Reaction Mechanisms and Enantioselectivity : DFT has been used to model the entire catalytic cycle of reactions. mpg.de In the 2-methylproline-catalyzed α-alkylation of aldehydes, modeling explained the remarkable increase in enantioselectivity compared to when proline is used as the catalyst. nih.gov The calculations, which agreed well with experimental results, identified the crucial step as an intramolecular nucleophilic substitution within an enamine intermediate. nih.gov
These computational approaches allow researchers to predict the structural and functional consequences of incorporating 2-methylproline into molecules, guiding the rational design of peptides, catalysts, and other advanced materials. bohrium.com
Table 2: Computational Studies on 2-Methylproline
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | N-acetyl-N′-methylamide of l-α-methylproline | Investigated the effect of the α-methyl group on pyrrolidine ring puckering and peptide bond isomerism. | acs.org |
| Density Functional Theory (DFT) | Peptide models (e.g., Ac-Ala-2-MePro-NHMe) | 2-MePro favors a βI-turn structure and increases the stability of polyproline II helices compared to proline. | researchgate.netrsc.org |
| Density Functional Theory (DFT) | 2-methylproline-catalyzed α-alkylation of aldehydes | Explained the high enantioselectivity by analyzing the transition states of the intramolecular substitution in the enamine intermediate. | nih.gov |
| DFT, Molecular Docking | Proline analogs as heme ligands | Steric hindrance at the C-2 position of the pyrrolidine ring leads to a weaker metal-ligand bond, which is crucial for protein function. | nih.gov |
Expanding Applications in Material Science and Polymer Chemistry
The unique structural properties of 2-methylproline and its derivatives are being leveraged in material science to create novel polymers with tailored functionalities. The restricted conformation and chirality of the 2-methylproline unit can be used to control the architecture and properties of polymer chains.
Emerging applications include:
Helical Polymers for Chiral Separation : Phenylacetylene monomers containing L-proline dipeptide derivatives have been polymerized to form one-handed helical poly(phenylacetylene)s. rsc.orgrsc.org The sequence of the amino acids in the pendants influences the helical conformation of the polymer backbone. rsc.orgrsc.org These polymers have shown significant potential as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), demonstrating different enantioseparation properties based on their helical structures. rsc.orgrsc.org
Thermoresponsive and Water-Soluble Polymers : Acrylamides containing proline and hydroxyproline (B1673980) have been polymerized using reversible addition-fragmentation chain transfer (RAFT) to produce well-defined, water-soluble, and thermoresponsive polymers without the need for protecting group chemistry. acs.org Such "smart" polymers that respond to environmental stimuli like temperature are of great interest for biomedical applications.
Biodegradable Polymers : Proline derivatives, particularly hydroxyproline, are used as building blocks for designing biomimetic and biodegradable polymers such as polypeptides and polyesters. pku.edu.cn The synthesis of poly(2-methylproline) has been reported, opening avenues for creating new biodegradable materials with unique properties derived from the α-methylated proline monomer. umich.eduscispace.com
The ability to incorporate 2-methylproline into polymer backbones or as pendant groups provides a powerful method for controlling polymer conformation and function, leading to advanced materials for separation science, drug delivery, and tissue engineering. pku.edu.cnnih.gov
Table 3: 2-Methylproline in Polymer Chemistry
| Polymer Type | Monomer/Pendant Group | Key Finding/Application | Reference |
|---|---|---|---|
| Poly(phenylacetylene)s | Phenylacetylenes with L-proline dipeptide derivatives | Forms one-handed helical polymers used as chiral stationary phases for HPLC enantioseparation. | rsc.orgrsc.org |
| Polyacrylamides | N-acryloyl-l-proline | Controlled synthesis of water-soluble and thermoresponsive polymers via RAFT polymerization. | acs.org |
| Polypeptides | 2-methylproline | Synthesis of poly(2-methylproline) has been achieved, offering a new type of polypeptide-based material. | umich.eduscispace.com |
| Biodegradable Polyesters | Hydroxyproline derivatives (as a model for proline analogs) | Used as building blocks for novel biomimetic and biodegradable polymers. | pku.edu.cn |
Integration into Combinatorial Chemistry and High-Throughput Screening
The development of new drugs and materials increasingly relies on the rapid synthesis and evaluation of large numbers of compounds. 2-Methylproline is well-suited for integration into these modern workflows, including combinatorial chemistry and high-throughput screening (HTS).
Key areas of integration are:
Peptide Libraries : Because 2-methylproline acts as a potent stabilizer of reverse-turn conformations (β-turns) in peptides, it is a valuable building block for constructing synthetic peptide libraries. researchgate.netnih.gov Incorporating it into peptide sequences allows for the creation of conformationally defined libraries, which are useful for identifying ligands with high affinity and specificity for biological targets. nih.gov
High-Throughput Screening (HTS) : HTS has been successfully used to discover novel inhibitors based on a proline scaffold. For example, a substituted proline sulfonamide was identified as an inhibitor of the HCV NS5b polymerase through an HTS campaign. nih.gov Robotic HTS platforms are also used to rapidly optimize reaction conditions for proline-catalyzed reactions, screening numerous solvents and catalyst concentrations to maximize product yield. researchgate.net
"Proline Editing" for Library Synthesis : A novel strategy known as "proline editing" facilitates the synthesis of structurally diverse proline derivatives directly on a solid-phase resin. nih.gov This method starts with the incorporation of hydroxyproline into a peptide, followed by selective modification of the hydroxyl group to generate a wide array of substituted prolines. This approach is highly amenable to combinatorial synthesis, allowing for the rapid generation of peptide libraries with diverse functionalities for screening purposes. nih.gov
The use of 2-methylproline and related derivatives in these high-throughput methods accelerates the discovery process, enabling the efficient exploration of chemical space to find new therapeutic agents and functional materials. benthamdirect.com
Table 4: 2-Methylproline in High-Throughput Technologies
| Technology | Role/Application of 2-Methylproline or Derivatives | Outcome/Advantage | Reference |
|---|---|---|---|
| Combinatorial Chemistry / Peptide Libraries | Used as a reverse-turn mimetic to stabilize β-turns in peptides. | Creation of conformationally constrained peptide libraries for screening and drug design. | researchgate.netnih.gov |
| High-Throughput Screening (HTS) | Proline sulfonamides were screened for enzyme inhibition. | Identification of a novel inhibitor for the HCV NS5b polymerase. | nih.gov |
| HTS for Reaction Optimization | L-proline catalyzed aldol (B89426) reaction was optimized. | Rapid determination of optimal solvent and reactant concentrations using a robotic platform. | researchgate.net |
| Solid-Phase Synthesis / "Proline Editing" | Hydroxyproline is incorporated into a peptide and then chemically modified. | Facilitates the rapid, parallel synthesis of a diverse library of proline-containing peptides. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methylproline hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process. For example, (S)-2-Methylproline hydrochloride is prepared via a three-step reaction starting from (S)-proline. Key steps include the addition of chloral hydrate in acetonitrile (MeCN) under inert conditions, followed by purification to isolate the hydrochloride salt . Critical parameters include solvent choice (e.g., MeCN for solubility), reaction time, and post-synthesis purification (e.g., recrystallization or column chromatography). Yield optimization requires precise stoichiometric ratios and temperature control during intermediate steps.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify stereochemistry at the 2-methyl position. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 207 nm) is recommended for assessing purity, using a C18 column and a mobile phase such as phosphate buffer-methanol (70:30) . Mass spectrometry (MS) further validates molecular weight (C₆H₁₂ClNO₂, 165.62 g/mol) and salt formation .
Q. How is this compound utilized as a proline analog in studying enzyme-substrate interactions?
- Methodological Answer : The methyl group at the 2-position introduces steric hindrance, making it a valuable probe for studying proline-dependent enzymes (e.g., prolyl hydroxylases or peptidases). Researchers incorporate it into peptide substrates to assess enzymatic selectivity or inhibition kinetics. For example, comparative kinetic assays between proline and 2-methylproline derivatives can reveal active-site flexibility or steric constraints .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance enantiomeric excess (EE) and scalability?
- Methodological Answer : Enantiomeric purity is critical for biological studies. Optimizing EE involves chiral auxiliaries or asymmetric catalysis during the methylation step. For scalability, replace batch reactions with flow chemistry to improve heat/mass transfer. Post-synthesis, chiral HPLC (e.g., using a Chirobiotic T column) quantifies EE, while recrystallization in ethanol/water mixtures enhances purity .
Q. What strategies resolve contradictions in NMR data when analyzing this compound’s stereoisomers?
- Methodological Answer : Contradictions may arise from signal overlap in ¹H NMR due to diastereomeric mixtures. Use 2D NMR (COSY, NOESY) to distinguish methyl-proton coupling patterns. Alternatively, derivatization with a chiral resolving agent (e.g., Mosher’s acid) followed by HPLC separation can isolate enantiomers for individual analysis .
Q. How does this compound’s stability vary under different storage conditions, and what analytical methods validate its degradation products?
- Methodological Answer : Stability studies under varying temperatures (4°C to 40°C) and humidity levels (using desiccants vs. ambient air) reveal that the compound degrades via hydrolysis of the ester group in acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with LC-MS identifies degradation products (e.g., free proline or methyl chloride). Storage in inert atmospheres at room temperature is recommended .
Q. How can computational modeling predict this compound’s interactions in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to proline-binding pockets in enzymes. Density Functional Theory (DFT) calculations assess the energy barrier for methyl group rotation, which influences conformational stability in aqueous vs. hydrophobic environments. Comparative MD simulations with proline highlight differences in hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
